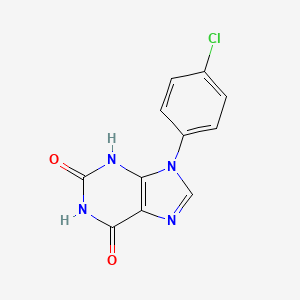
6-Chloroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroisoquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with glyoxylic acid under acidic conditions, followed by oxidation . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 6-chloroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-Chloroisoquinolin-4-one
Reduction: 6-Chloroisoquinoline
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
6-Chloroisoquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Chloroisoquinolin-4-ol involves its interaction with various molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or interact with DNA to exert its anticancer properties .
類似化合物との比較
Similar Compounds
- 6-Chloro-4-quinolinol
- 6-Chloro-1,4-dihydroquinolin-4-one
- 6-Chloro-4-hydroxyquinoline
Uniqueness
6-Chloroisoquinolin-4-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
6-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H |
InChIキー |
TZPVQYRHWAFEJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)



![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)


